
N1-isopentyl-N2-(4-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Oxamide ligands, such as “N1-isopentyl-N2-(4-methoxyphenyl)oxalamide”, can be synthesized by the reaction of amines with oxalyl chloride in a basic medium . The synthesized oxamides were characterized using spectroscopic and analytical techniques such as IR, 1H-NMR, and ESI-MS .Molecular Structure Analysis
The molecular structure of “N1-isopentyl-N2-(4-methoxyphenyl)oxalamide” contains a total of 39 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), and 1 aromatic ether .Chemical Reactions Analysis
The synthesized oxamides were screened for Lipoxygenase inhibition. Biological screening revealed that the oxamides possessed good lipoxygenase inhibition activities .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Heterocyclic Compounds
N1-isopentyl-N2-(4-methoxyphenyl)oxalamide: is utilized in the synthesis of various heterocyclic compounds that are significant in medicinal chemistry . These heterocycles are often key structures in pharmaceuticals due to their biological and pharmacological properties. The compound’s ability to act as a precursor in synthesizing triazoles, which are present in many drugs, highlights its importance in developing new therapeutic agents.
Material Science: Development of Organic Semiconductors
The structural features of N1-isopentyl-N2-(4-methoxyphenyl)oxalamide make it a candidate for use in organic semiconductors . Its molecular architecture allows for potential applications in the field of electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biochemistry: Inhibitors of TNF-α Production
Research has explored derivatives of N1-isopentyl-N2-(4-methoxyphenyl)oxalamide for their ability to inhibit TNF-α production . TNF-α is a cytokine involved in systemic inflammation, and its inhibitors are valuable in treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Pharmacology: Drug Delivery Systems
The compound’s structure is conducive to forming complexes with other pharmaceutical agents, making it useful in drug delivery systems . Its potential to enhance the solubility and stability of drugs could lead to more effective and targeted therapies.
Chemical Synthesis: Building Blocks for Complex Molecules
N1-isopentyl-N2-(4-methoxyphenyl)oxalamide: serves as a building block in the multi-step synthesis of complex molecules . Its reactive sites allow for various chemical transformations, enabling the creation of a wide range of compounds with diverse functionalities.
Computational Chemistry: Molecular Docking Studies
The compound is subject to molecular docking studies to predict its interaction with various biological targets . This application is crucial in the drug development process, where understanding the binding affinity and mode of action can significantly expedite the discovery of new drugs.
Propriétés
IUPAC Name |
N'-(4-methoxyphenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-9-15-13(17)14(18)16-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJZXZCSPWIOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopentyl-N2-(4-methoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

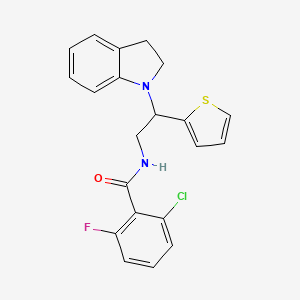
![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)
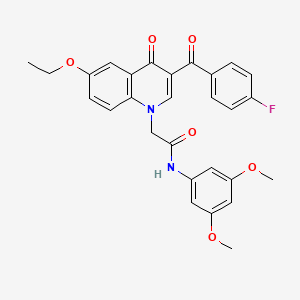
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/no-structure.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)
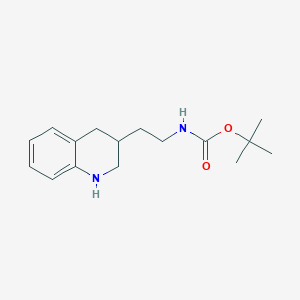
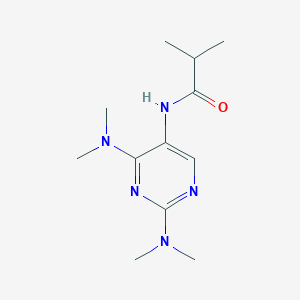
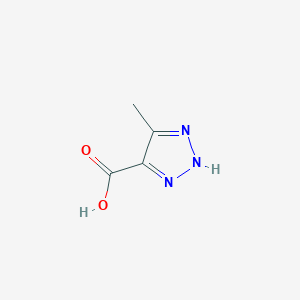
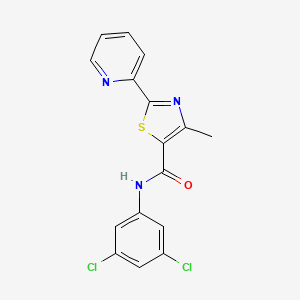
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2937227.png)
![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)